

# Application Notes & Protocols: 1-Boc-4-(morpholine-4-carbonyl)piperidine

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## Compound of Interest

**Compound Name:** 1-Boc-4-(morpholine-4-carbonyl)piperidine

**Cat. No.:** B1598462

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## Introduction: The Strategic Value of the Piperidine-Morpholine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular architecture. Certain structural motifs, known as "privileged scaffolds," appear with remarkable frequency in a multitude of approved drugs, owing to their favorable biological and pharmacokinetic properties.<sup>[1][2]</sup> The piperidine ring is a quintessential example of such a scaffold, prized for its ability to impart desirable characteristics like improved solubility and enhanced receptor binding affinity.<sup>[3][4]</sup> When combined with the morpholine moiety—another heterocycle renowned for its advantageous metabolic profile and facile synthetic accessibility—the resulting framework becomes a powerful tool for drug discovery.<sup>[1][5]</sup>

This guide focuses on **1-Boc-4-(morpholine-4-carbonyl)piperidine**, a key synthetic intermediate that elegantly combines these two privileged structures. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a crucial handle for controlled, sequential synthesis, allowing for the piperidine's secondary amine to be revealed at the desired moment for further elaboration.<sup>[6]</sup> This intermediate is a cornerstone in the construction of complex molecules, including potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy and immunology.<sup>[7][8]</sup>

These application notes provide an in-depth look at the synthesis, handling, and strategic application of this intermediate, offering field-proven protocols and explaining the causality

behind critical experimental choices.

## Physicochemical & Handling Data

Accurate characterization is the bedrock of reproducible science. The key properties of **1-Boc-4-(morpholine-4-carbonyl)piperidine** are summarized below.

| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| CAS Number        | 497160-03-3   | [9]       |
| Molecular Formula | C <sub>15</sub> H <sub>26</sub> N <sub>2</sub> O <sub>4</sub>         | [9]       |
| Molecular Weight  | 298.38 g/mol  | [9]       |
| Appearance        | White to off-white solid  | [10]      |
| pKa               | -0.87 ± 0.20 (Predicted)  | [9]       |
| Storage           | 2-8°C, Keep container tightly closed in a dry, well-ventilated place. | [9][11]   |
| Solubility        | Soluble in organic solvents like DMSO and methanol.                   | [6]       |
| Incompatibilities | Strong oxidizing agents, Strong acids.                                | [11]      |

**Safety & Handling:** As with any laboratory chemical, appropriate safety measures are paramount. While specific toxicity data for this compound is limited, related structures warrant careful handling.

- Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a laboratory coat.[12][13]
- Ventilation: Handle in a well-ventilated area. For procedures involving volatile solvents or dust generation, use a chemical fume hood.[12][13]

- Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[11]
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]

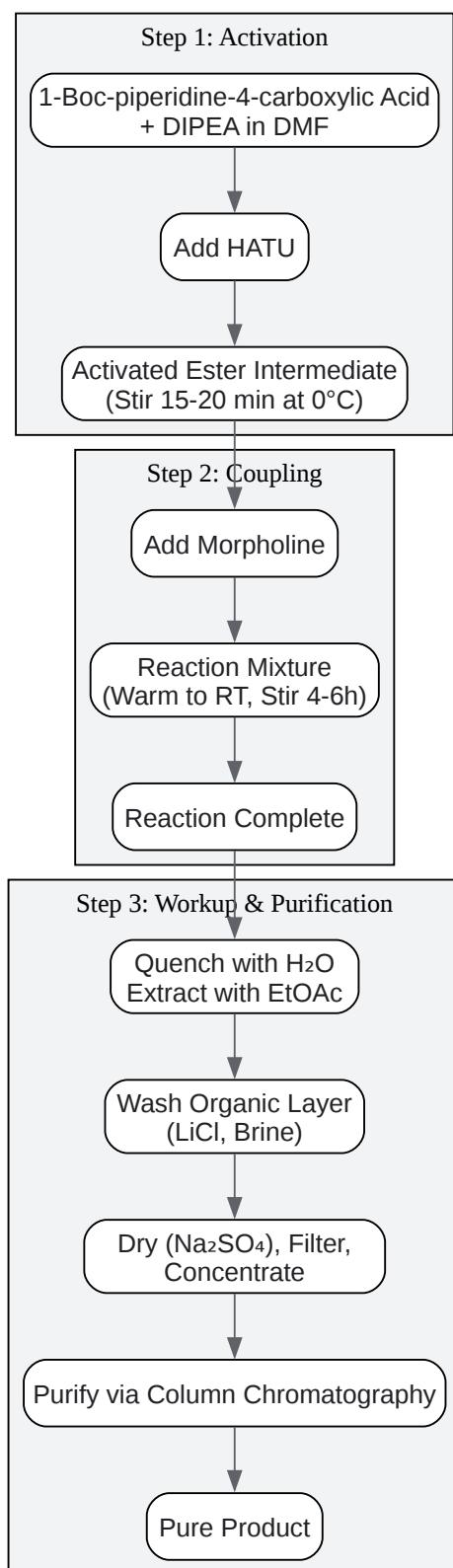
## Protocol I: Synthesis of 1-Boc-4-(morpholine-4-carbonyl)piperidine via Amide Coupling

The most direct and reliable synthesis of the title compound involves the amide coupling between a commercially available carboxylic acid and morpholine. This protocol employs HATU as the coupling reagent, known for its high efficiency and low rate of racemization.

Causality of Reagent Selection:

- 1-Boc-piperidine-4-carboxylic acid: The foundational building block providing the protected piperidine core.
- Morpholine: The nucleophilic amine that will form the desired amide bond.
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the amine.[14]
- DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to scavenge the proton released during the reaction, driving the equilibrium towards product formation without competing with morpholine as a nucleophile.

## Experimental Workflow: Amide Coupling

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Caption: Synthesis of the title compound via HATU-mediated amide coupling.

## Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask under an inert atmosphere ( $N_2$  or Ar), add 1-Boc-piperidine-4-carboxylic acid (1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.
- Basification & Cooling: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Cool the flask to 0°C using an ice-water bath.
- Activation: While stirring, add HATU (1.1 eq) portion-wise to the cooled solution. The formation of the activated ester is typically rapid. Allow the activation to proceed for 15-20 minutes at 0°C.
- Nucleophilic Addition: Add morpholine (1.2 eq) dropwise to the reaction mixture.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-6 hours.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is fully consumed.
- Workup:
  - Quench the reaction by adding deionized water.
  - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (EtOAc) three times.
  - Combine the organic layers. Wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), water, and finally, brine.
  - Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford **1-Boc-4-(morpholine-4-carbonyl)piperidine** as a white solid.

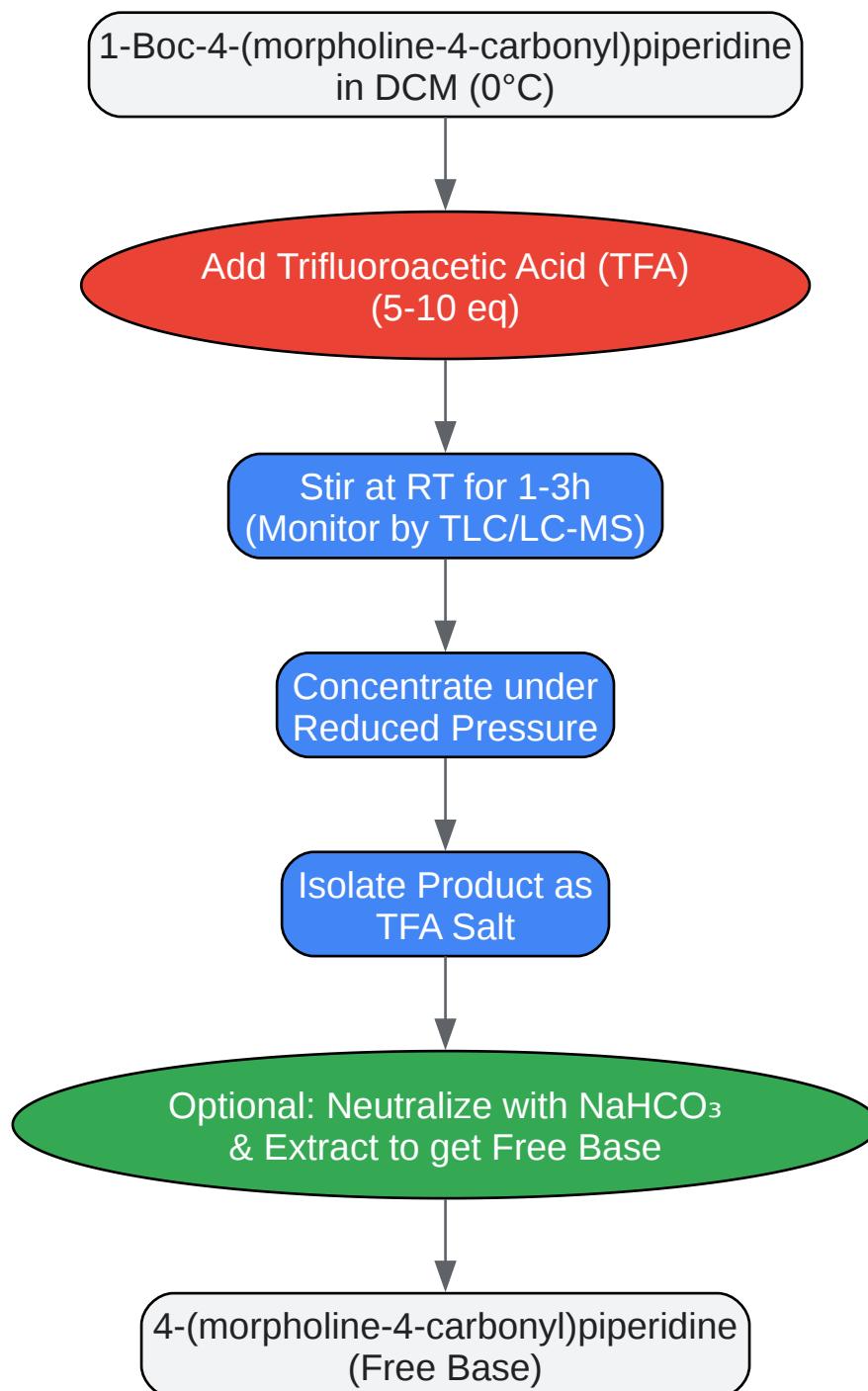
- Characterization: Confirm the identity and purity of the product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and HRMS.[\[15\]](#)[\[16\]](#)

## Protocol II: Application as an Intermediate - Boc Deprotection

The primary utility of the title compound is realized upon the removal of the Boc protecting group. This unmasks the piperidine nitrogen, making it available for subsequent functionalization. Acid-catalyzed deprotection is the standard and most effective method.[\[17\]](#)

Mechanism of Deprotection: The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid. This is followed by the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid, which readily decarboxylates to release carbon dioxide and the free amine as its corresponding acid salt.[\[17\]](#)

## Experimental Workflow: Boc Deprotection



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Caption: Acid-catalyzed deprotection of the Boc group to yield the free amine.

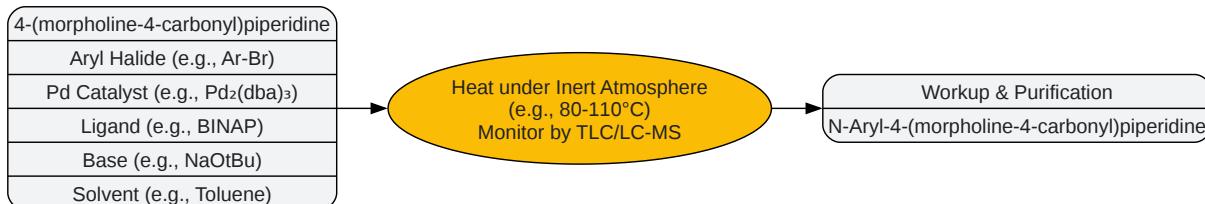
## Step-by-Step Methodology (TFA Method):

- Reaction Setup: Dissolve **1-Boc-4-(morpholine-4-carbonyl)piperidine** (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask. Cool the solution to 0°C in an ice bath.
- Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. Caution: This is an exothermic reaction that evolves gas (CO<sub>2</sub> and isobutylene); ensure adequate ventilation.[17]
- Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
- Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Isolation (as TFA salt): Concentrate the reaction mixture under reduced pressure. The resulting residue is the trifluoroacetate salt of the product, which is often a viscous oil or solid and can be used directly in some subsequent steps after thorough drying.
- Isolation (as Free Base):
  - To obtain the neutral compound, dissolve the crude TFA salt in water.
  - Carefully basify the aqueous solution to pH ~8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>) or other suitable base.
  - Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or EtOAc).
  - Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate to yield the deprotected product, 4-(morpholine-4-carbonyl)piperidine.[17]

## Protocol III: Subsequent Functionalization - N-Arylation

With the piperidine nitrogen deprotected, the intermediate is ready for coupling to other fragments. A common and powerful transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form a C-N bond, which is instrumental in synthesizing many kinase inhibitors.

## Experimental Workflow: N-Arylation



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Caption: Palladium-catalyzed N-arylation of the deprotected intermediate.

### Step-by-Step Methodology:

- Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the deprotected piperidine intermediate (1.0 eq), the desired aryl halide (e.g., 2-fluoro-4-bromoaniline, 1.0-1.2 eq), the palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N<sub>2</sub> or Ar) three times.
- Solvent Addition: Add anhydrous, degassed toluene via syringe.
- Reaction: Heat the reaction mixture to the required temperature (typically 80-110°C) with vigorous stirring.
- Monitoring: Monitor the reaction for the consumption of starting materials using TLC or LC-MS.
- Workup:
  - Cool the reaction to room temperature.
  - Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium solids.

- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography to yield the final N-arylated compound.

By following these protocols, researchers can effectively synthesize, deprotect, and functionalize this versatile intermediate, paving the way for the discovery and development of novel and complex molecular entities.

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